1H,2H-Perfluoro-1-iodooct-1-ene

説明

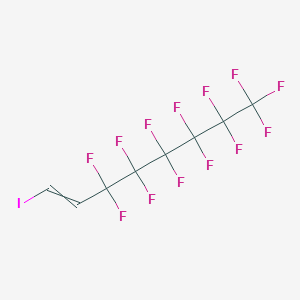

Structure

2D Structure

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWNMIBWWPZNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346052 | |

| Record name | 1-Iodo-2-(perfluorohexyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150223-14-6 | |

| Record name | 1-Iodo-2-(perfluorohexyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Elucidation of Perfluorinated Alkenyl Iodides

Fundamental Radical Processes and Species

Radical reactions are a cornerstone of the chemistry of perfluorinated alkenyl iodides. The inherent weakness of the carbon-iodine bond, further influenced by the strongly electron-withdrawing nature of the perfluoroalkyl group, facilitates the generation of highly reactive radical species.

The carbon-iodine (C-I) bond in perfluorinated alkenyl iodides is susceptible to homolytic cleavage, a process that can be initiated by heat, light, or radical initiators. wikipedia.org This bond is significantly weaker than a carbon-fluorine bond, with C-I bond dissociation energies being around 57.6 kcal/mol, compared to up to 130 kcal/mol for C-F bonds. wikipedia.org The presence of the electron-withdrawing perfluoroalkyl group further weakens the C-I bond, making it the most likely point of fragmentation. rsc.org

This cleavage results in the formation of a perfluoroalkenyl radical and an iodine radical. rsc.orgrsc.org The process can be facilitated by various means, including photochemical irradiation or the use of catalysts. rsc.orgmdpi.comnih.govresearchgate.net For instance, the interaction with phosphines under blue light irradiation can promote the homolytic cleavage of the C-I bond. mdpi.comnih.govresearchgate.net

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond | Average BDE (kcal/mol) |

| C-F | ~115 |

| C-Cl | ~83.7 |

| C-Br | ~72.1 |

| C-I | ~57.6 |

| Data sourced from multiple chemical literature sources. wikipedia.orglibretexts.orgucsb.edu |

The perfluoroalkenyl radicals generated from the homolytic cleavage of the C-I bond are highly reactive species. rsc.org These radicals can be produced through various methods, including photoredox catalysis and the use of electron donor-acceptor (EDA) complexes. conicet.gov.ar

Once generated, these radicals readily participate in a variety of reactions. rsc.org A primary mode of reactivity is their addition to unsaturated systems like alkenes and alkynes. rsc.orgnsf.gov This addition is a key step in many perfluoroalkylation reactions. nsf.govnih.govacs.org The electrophilic nature of perfluoroalkyl radicals drives their addition to electron-rich π systems. york.ac.uk The reactivity of these radicals is influenced by their stability, with more substituted radicals generally exhibiting greater stability. openstax.orgmasterorganicchemistry.comyoutube.comyoutube.com The reactivity-selectivity principle often applies, where highly reactive radicals may exhibit lower selectivity in their reactions. youtube.comyoutube.com

The addition of perfluoroalkenyl radicals to unsaturated substrates often proceeds with a high degree of regioselectivity. wikipedia.org In the case of addition to alkenes, the radical typically attacks the less substituted carbon atom of the double bond, leading to the formation of the more stable (more substituted) carbon-centered radical intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is often referred to as an anti-Markovnikov addition pattern. wikipedia.orglibretexts.org

Stereochemical control in these radical additions can be more challenging to achieve. nih.gov However, the use of chiral auxiliaries or catalysts can influence the stereochemical outcome of the reaction. The planarity of the radical intermediate often leads to a mixture of stereoisomers unless a controlling element is present. masterorganicchemistry.com The development of stereocontrolled radical reactions remains an active area of research. nih.gov

Halogen Bond Activation in Perfluoroalkyl Iodide Reactivity

The concept of halogen bonding plays a crucial role in activating perfluoroalkyl iodides like 1H,2H-Perfluoro-1-iodooct-1-ene towards reaction. rsc.orgnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govwiley-vch.de In perfluoroalkyl iodides, the electron-withdrawing perfluoroalkyl group creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom, making it a good halogen bond donor. nih.govnih.govwiley-vch.de

This interaction with a Lewis base, such as an amine or even a simple inorganic base like potassium hydroxide, activates the C-I bond. rsc.orgnih.gov The formation of a halogen-bonded complex weakens the C-I bond, facilitating its homolytic cleavage under milder conditions, such as irradiation with visible light. rsc.orgnsf.govnih.govrsc.org This activation strategy has been successfully employed in a variety of transformations, including C-H amidation, C-H iodination, and perfluoroalkylation of electron-rich π systems. rsc.orgnih.gov Computational studies have supported the role of halogen bonding in lowering the activation energy for radical generation. nsf.gov

Table 2: Examples of Halogen Bond Donors and Acceptors in Perfluoroalkyl Iodide Activation

| Halogen Bond Donor | Halogen Bond Acceptor | Resulting Reaction |

| Perfluoroalkyl iodide | Amine | Perfluoroalkylation of arenes |

| Perfluoroalkyl iodide | Potassium Hydroxide | C-H iodination |

| Perfluoroalkyl iodide | Substituted Hydroquinone | Radical perfluoroalkylation |

| Information compiled from various studies on halogen bond activation. nsf.govnih.govacs.org |

Reaction Pathways Involving Hypervalent Iodine Intermediates

Beyond radical pathways, perfluorinated alkenyl iodides can also engage in reactions involving hypervalent iodine species. Hypervalent iodine compounds are those in which the iodine atom has a formal oxidation state higher than +1. cardiff.ac.uk

Perfluoroalkyl iodides can be converted into hypervalent iodine(III) reagents, such as fluoroalkyliodonium salts. sigmaaldrich.comepa.govyoutube.com These reagents are powerful electrophilic sources of the perfluoroalkyl group. sigmaaldrich.combohrium.com The synthesis of these reagents often involves the oxidation of the perfluoroalkyl iodide in the presence of a suitable counterion source. epa.gov

Fluoroalkyliodonium reagents have proven to be versatile in a range of synthetic applications. sigmaaldrich.combohrium.comresearchgate.netnih.gov They can participate in both nucleophilic and radical-type fluoroalkylation reactions. epa.govbohrium.com For instance, they can be used for the trifluoromethylation of various substrates. sigmaaldrich.com The reactivity of these reagents can be tuned by the nature of the ligands on the iodine atom and the reaction conditions employed. cardiff.ac.ukepa.gov

Dyotropic Rearrangements in Fluoroalkylation

A notable, though historically unprecedented, reaction pathway for iodo-fluoro compounds is the dyotropic rearrangement. This type of reaction involves the simultaneous migration of two sigma bonds within a molecule. While rearrangements involving halogens like fluorine, chlorine, and bromine are known, the participation of iodine in such a process was not documented until recent studies. researchgate.net

Recent research has brought to light an oxidation-triggered dyotropic rearrangement involving iodo and chloro functions. researchgate.netnih.gov This discovery was made during efforts to synthesize novel fluoroalkyl iodonium (B1229267) reagents from hydrofluoroolefin feedstocks. nih.gov The mechanism, elucidated through a combination of experimental work and computational studies, proposes that the rearrangement proceeds via a "butterfly-type" transition state. researchgate.netnih.gov

In this process, the iodine atom is first oxidized, which then facilitates the migration of a λ³-iodane center. researchgate.netnih.gov This rearrangement represents a unique transformation, enabling the construction of novel iodonium-based fluoroalkylating reagents. nih.gov While this specific research was conducted on a different fluoroalkene system, the fundamental principle of an iodine atom's ability to participate in a dyotropic shift is a significant finding for the broader class of perfluorinated alkenyl iodides.

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in publicly available literature. However, general principles governing the reactivity of perfluoroalkyl and perfluoroalkenyl iodides can be inferred from mechanistic studies.

Carbon-Iodine Bond Strength: The C-I bond is the weakest carbon-halogen bond, making it susceptible to cleavage by heat, light, or chemical initiators. The presence of electron-withdrawing fluorine atoms on the adjacent carbon can further influence this bond's dissociation energy.

Radical Stability: The stability of the resulting perfluoroalkenyl radical intermediate plays a crucial role.

Reaction Conditions: Temperature, solvent, and the presence of catalysts or initiators significantly affect reaction rates. libretexts.orgwebassign.net For instance, photocatalysis with visible light has emerged as a mild and efficient method for generating fluoroalkyl radicals from their corresponding iodides.

Mechanistic experiments on related perfluoroalkyl iodides, such as perfluorobutyl iodide, support the involvement of radical species. The use of radical scavengers like TEMPO has been shown to inhibit reactions, while the formation of radical trapping products has been observed, confirming the presence of perfluorinated radical intermediates. nih.gov

Table 1: Mechanistic Experiments Supporting Radical Pathways for Perfluoroalkyl Iodides nih.gov

| Experiment | Observation | Conclusion |

| Reaction with TEMPO (a radical scavenger) | Inhibition of the main reaction product formation; detection of a TEMPO-radical adduct. | The reaction proceeds via a radical intermediate. |

| Reaction in the absence of other substrates | Formation of C₄F₉H in THF solvent. | The perfluorobutyl radical can act as a hydrogen abstractor. |

| Simultaneous amidation and iodination | Both reactions proceed under standard conditions. | Both perfluorobutyl and iodine radicals are likely generated. |

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of fluorinated compounds. researchgate.netnih.gov For the novel dyotropic rearrangement involving iodine, DFT calculations were crucial in mapping out the reaction pathway and understanding the unprecedented migration of an iodine function. nih.gov

The computational studies confirmed that the reaction is initiated by the oxidation of the iodine-containing starting material. nih.gov The calculations then traced the energy profile of the proposed mechanism, identifying a concerted researchgate.netnih.gov-halogen shift. nih.gov This dyotropic rearrangement was found to proceed through a "butterfly-type" transition state, and the calculations helped to demonstrate the migrating capability of the resulting λ³-iodane center. researchgate.netnih.gov

General DFT studies on dyotropic rearrangements of other dihalogenated hydrocarbons have shown that the activation energy is sensitive to electronic and steric factors. figshare.com For instance, conjugation and hyperconjugation effects can delocalize the forming π electrons in the transition state, thereby lowering the activation barrier. figshare.com In cyclic systems, ring strain and the potential for aromaticity or antiaromaticity in the transition state can significantly influence the feasibility and rate of the rearrangement. figshare.com These computational insights provide a theoretical framework for predicting and understanding the reactivity of compounds like this compound.

Advanced Synthetic Applications and Functionalization Potential of Perfluorinated Alkenyl Iodides

Strategic Introduction of Perfluoroalkyl and Perfluoroalkenyl Moieties into Complex Organic Skeletons

Perfluoroalkylated vinyl iodides serve as crucial synthons for incorporating perfluoroalkyl (Rf) and perfluoroalkenyl moieties into a wide array of complex organic structures. A highly effective and practical method for the synthesis of (E)-perfluoroalkyl vinyl iodides involves the radical addition of perfluoroalkyl iodides to terminal alkynes. This reaction can be initiated by catalytic amounts of zinc powder in the presence of trifluoroacetic acid, offering high regio- and stereoselectivity. mdpi.comnih.gov This method provides a direct route to compounds like 1H,2H-Perfluoro-1-iodooct-1-ene, making them readily accessible for further synthetic transformations.

The resulting perfluoroalkylated vinyl iodides are valuable precursors for creating more complex molecules. Their utility stems from the ability to participate in various palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds under relatively mild conditions. nih.gov This strategic introduction of the perfluoroalkyl group attached to a reactive vinyl iodide functionality opens up a vast chemical space for the design and synthesis of novel fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and advanced materials. The presence of the lengthy perfluoroalkyl chain can impart properties such as lipophilicity and enhanced metabolic stability in bioactive molecules.

Synthesis of Diverse Fluorinated Building Blocks and Chemical Intermediates

The reactivity of perfluoroalkylated vinyl iodides enables their conversion into a diverse range of other fluorinated building blocks and chemical intermediates. For instance, palladium-mediated cross-coupling reactions of these vinyl iodides provide a facile pathway to various functionalized fluoroorganic compounds. mdpi.comnih.gov Through reactions like Suzuki, Sonogashira, Heck, and Stille couplings, the iodide atom can be substituted with a wide variety of organic groups, leading to the synthesis of perfluoroalkyl-substituted alkenes, enynes, and dienes.

These newly synthesized fluorinated building blocks are themselves valuable for further chemical transformations. For example, perfluoroalkylated enynes, synthesized via Sonogashira coupling, can undergo further reactions at the alkyne or alkene moiety, allowing for the construction of even more complex and functionally rich molecules. researchgate.net The ability to create such a diverse library of fluorinated intermediates from a common precursor like this compound underscores its importance in synthetic organic chemistry.

Derivatization of Perfluoroalkylated Vinyl Iodides

The vinylic iodide bond in perfluoroalkylated systems is the primary site for a multitude of derivatization reactions, significantly expanding their synthetic utility.

Palladium-catalyzed cross-coupling reactions are the cornerstone of the derivatization of perfluoroalkylated vinyl iodides. These reactions allow for the stereospecific formation of carbon-carbon bonds, preserving the geometry of the double bond.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. wikipedia.org Perfluoroalkyl vinyl iodides readily participate in Suzuki coupling reactions with various organoboranes, providing access to a broad range of perfluoroalkyl-substituted styrenes and other vinyl arenes.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is instrumental in the synthesis of perfluoroalkylated enynes from perfluoroalkyl vinyl iodides. These enynes are valuable intermediates in the synthesis of complex molecules and conjugated materials. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. mdpi.comresearchgate.net Perfluoroalkyl vinyl iodides can be coupled with various alkenes to generate perfluoroalkyl-substituted dienes and other more complex olefinic structures.

Stille Coupling: The Stille reaction utilizes organotin compounds as coupling partners. wikipedia.org It offers a versatile method for the C-C bond formation with perfluoroalkyl vinyl iodides, tolerant of a wide range of functional groups.

Negishi Coupling: The Negishi coupling employs organozinc reagents and is known for its high reactivity and functional group tolerance. wikipedia.orgsynarchive.comnumberanalytics.com This reaction provides another efficient route for the derivatization of perfluoroalkyl vinyl iodides.

Table 1: Overview of Cross-Coupling Reactions with Perfluoroalkyl Vinyl Iodides

| Coupling Reaction | Reagent | Product Type | Catalyst |

|---|---|---|---|

| Suzuki | Organoboron compounds | Perfluoroalkyl-substituted alkenes/arenes | Palladium |

| Sonogashira | Terminal alkynes | Perfluoroalkylated enynes | Palladium/Copper |

| Heck | Alkenes | Perfluoroalkyl-substituted dienes | Palladium |

| Stille | Organotin compounds | Perfluoroalkyl-substituted alkenes/dienes | Palladium |

| Negishi | Organozinc compounds | Perfluoroalkyl-substituted alkenes/arenes | Palladium/Nickel |

Beyond cross-coupling reactions, the double bond in perfluoroalkylated vinyl iodides can undergo other transformations. While less common, radical addition reactions to the vinylic double bond can be envisioned, potentially leading to further functionalization. For instance, the addition of various radicals could introduce new substituents across the double bond, although this may compete with reactions at the C-I bond.

Additionally, the vinylic moiety can potentially participate in cycloaddition reactions, offering pathways to cyclic and polycyclic fluorinated compounds. The electronic nature of the perfluoroalkyl-substituted double bond would influence its reactivity in such transformations.

Emerging Research Directions and Future Perspectives on Perfluorinated Iodinated Olefins

Development of Novel and More Efficient Catalytic Systems for Sustainable Synthesis

The synthesis of perfluorinated iodinated olefins has traditionally relied on methods that can be harsh and generate significant waste. Consequently, a major thrust of current research is the development of novel and more efficient catalytic systems that align with the principles of green chemistry.

Recent advancements have seen the exploration of various catalytic approaches to improve the synthesis of fluorinated compounds. For instance, the use of p-iodotoluene as a catalyst for the vicinal difluorination of olefins has been reported, demonstrating broad functional group tolerance. organic-chemistry.orgnih.gov Similarly, molecular iodine (I2) has been shown to catalyze the difluorination of alkenes in the presence of an oxidizing agent and an HF source, offering a cost-effective and simple methodology. organic-chemistry.org These catalytic systems, while not directly producing 1H,2H-Perfluoro-1-iodooct-1-ene, highlight the trend towards using readily available and less hazardous catalysts for fluorination reactions.

The development of single-site catalysts is another promising avenue. Chemists have designed catalysts where the entire reaction sequence occurs on a single active site, mimicking the efficiency of natural enzymes. labmanager.com Such catalysts have the potential to significantly increase the rate and selectivity of reactions involved in the synthesis of complex fluorinated molecules. labmanager.com Furthermore, the use of alumina-based catalysts has shown promise in the destruction of per- and polyfluoroalkyl substances (PFAS) at lower temperatures, which could potentially be adapted for selective synthesis or purification processes. nih.gov

Future research in this area will likely focus on:

Developing catalysts with higher turnover numbers and frequencies to reduce catalyst loading and improve process efficiency.

Designing catalysts that operate under milder reaction conditions , such as lower temperatures and pressures, to reduce energy consumption.

Exploring the use of earth-abundant and non-toxic metals as catalysts to replace precious metal-based systems.

Immobilizing catalysts on solid supports to facilitate catalyst recovery and reuse, thereby improving the sustainability of the process.

Exploration of Undiscovered Reactivity Modes and Transformations

The unique electronic properties of perfluorinated iodinated olefins, characterized by an electron-deficient double bond and a polarizable C-I bond, suggest that a wealth of undiscovered reactivity awaits exploration. While their use in radical additions and cross-coupling reactions is established, researchers are actively seeking to uncover novel transformations.

The reaction of (perfluoroalkyl)alkynes with iodine and its derivatives has been shown to produce 1-iodo perfluorinated alkenes regiospecifically under mild conditions. rsc.org This provides a direct route to compounds structurally related to this compound. The reactivity of the resulting vinyl iodides can be further exploited. For example, hypervalent iodine reagents have been effectively used for the fluorination of functionalized aromatic olefins. acs.org

Visible-light-induced reactions are also emerging as a powerful tool. Metal-free, visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins has been achieved using an enamine catalyst, where an electron-donor-acceptor (EDA) complex is formed with a perfluoroalkyl iodide. researchgate.net This highlights the potential for activating the C-I bond in perfluorinated iodinated olefins through photoredox catalysis to initiate novel reaction cascades.

Future research directions in this domain include:

Investigating cycloaddition reactions , such as [4+2] and [2+2] cycloadditions, to construct complex fluorinated cyclic systems.

Exploring transition metal-catalyzed C-H functionalization reactions where the perfluorinated iodinated olefin acts as a coupling partner.

Developing novel cascade reactions that leverage the dual reactivity of the double bond and the C-I bond to build molecular complexity in a single step.

Utilizing computational chemistry to predict and understand new reactivity patterns , guiding experimental efforts towards the discovery of unprecedented transformations.

Design of Environmentally Benign Synthetic Protocols and Reagents

The growing awareness of the environmental impact of chemical processes has spurred the development of greener synthetic methods. For perfluorinated compounds, this is particularly crucial due to the persistence of some long-chain derivatives in the environment. capes.gov.brnih.gov

A significant focus is on reducing or eliminating the use of hazardous solvents and reagents. researchgate.net Solvent-free and catalyst-free approaches for the synthesis of fluorinated compounds are being explored, driven by hydrogen-bond interactions between reactants. researchgate.net The use of water as a solvent is also gaining traction, with reports of hydroxy- and hydro-perfluoroalkylation of styrene (B11656) using visible light and water as the hydroxyl or hydrogen source. researchgate.net

The development of PFAS-free synthesis methods for fluorinated compounds is a major goal. sciencedaily.comchemistryworld.com Researchers have developed procedures that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, providing more environmentally friendly routes to valuable fluorinated molecules. sciencedaily.comchemistryworld.com Additionally, new "click chemistry" reactions are being developed for the synthesis of sulfonyl fluorides, key intermediates in many chemical processes, using environmentally benign reagents and producing non-toxic byproducts. eurekalert.orgsciencedaily.comresearchgate.net

Future efforts in this area will be directed towards:

The use of bio-based solvents and renewable starting materials to further reduce the environmental footprint of synthesis.

The development of enzymatic and microbial methods for the synthesis of fluorinated compounds under mild and environmentally friendly conditions. nih.gov

The design of recyclable reagents and catalytic systems to minimize waste generation. sigmaaldrich.com

The implementation of flow chemistry techniques to improve reaction efficiency, safety, and scalability while minimizing waste. sciencedaily.com

Advancements in Mechanistic Understanding through Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. The interplay between experimental and computational studies is proving to be a powerful approach for elucidating the intricate details of reactions involving perfluorinated iodinated olefins.

Experimental techniques such as kinetic studies and in-situ spectroscopic monitoring provide valuable data on reaction pathways and the influence of various parameters. researchgate.net For instance, detailed kinetic experiments have been used to clarify the mechanism of fluorination reactions. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying the structure, stability, and reactivity of fluorinated compounds. nih.govresearchgate.net DFT calculations can predict reaction barriers, identify transition states, and rationalize observed selectivities. acs.org For example, computational studies have been used to investigate the thermal decomposition mechanisms of perfluoroalkyl carboxylic acids, revealing radical-mediated pathways. acs.org The combination of experimental and computational results allows for a comprehensive understanding of complex reaction mechanisms. nih.govresearchgate.net

| Technique | Application in Studying Perfluorinated Iodinated Olefins | Example Finding |

| Kinetic Studies | Determining reaction rates and orders to elucidate reaction mechanisms. | Implication of a polar, two-electron transfer mechanism in certain fluorination reactions. researchgate.net |

| In-situ Spectroscopy (NMR, IR) | Monitoring the formation of intermediates and products in real-time. | Observation of transient species in catalytic cycles. |

| Density Functional Theory (DFT) | Calculating reaction energies, transition state structures, and spectroscopic properties. | Prediction of favorable reaction pathways and rationalization of regioselectivity in addition reactions. acs.org |

| Molecular Dynamics (MD) | Simulating the behavior of molecules over time to understand intermolecular interactions. | Probing the interfacial behavior of perfluorinated compounds. acs.org |

Future research will likely involve:

The use of advanced spectroscopic techniques , such as time-resolved spectroscopy, to directly observe short-lived intermediates.

The development of more accurate and efficient computational models to handle the complexities of fluorinated systems.

The application of machine learning and artificial intelligence to analyze large datasets from both experiments and computations to predict reaction outcomes and discover new reaction pathways.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Environmental Science

The unique properties of perfluorinated compounds, including their high stability and potential for bioaccumulation, necessitate a close collaboration between synthetic chemists and environmental scientists. capes.gov.brnih.gov This interdisciplinary approach is crucial for developing new fluorinated materials that are both effective and environmentally benign.

Synthetic chemists are tasked with designing and creating novel fluorinated molecules with desired properties, while environmental scientists assess their fate, transport, and potential toxicity in the environment. youtube.com This feedback loop is essential for guiding the design of safer and more sustainable next-generation fluorinated compounds. For example, research into the environmental challenges posed by PFAS has highlighted the need for new materials and remediation technologies. capes.gov.brtechnologynetworks.com

The development of "benign-by-design" principles for fluorinated compounds is a key area of focus. This involves considering the entire life cycle of a chemical, from its synthesis to its ultimate disposal, to minimize its environmental impact. epa.gov The development of fluorine-free alternatives with comparable or superior performance is also a major research goal. acs.orgepa.gov

Future interdisciplinary research will focus on:

Developing predictive models for the environmental fate and toxicity of new fluorinated compounds before they are synthesized on a large scale.

Designing fluorinated molecules that are designed to degrade into harmless products after their intended use.

Creating new analytical methods for the detection and quantification of emerging fluorinated contaminants in the environment. youtube.com

Developing effective remediation strategies for existing fluorinated pollutants . nih.govtechnologynetworks.com

Q & A

Q. What are the primary synthetic routes for 1H,2H-Perfluoro-1-iodooct-1-ene, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves radical iodoperfluoroalkylation or nucleophilic substitution with perfluorinated precursors. For example, iodination of perfluorooctene derivatives under controlled conditions (e.g., using iodine monochloride in inert solvents) can yield the target compound. Reaction optimization should focus on:

- Temperature control : Excess heat may lead to defluorination or side reactions.

- Catalyst selection : Palladium or nickel catalysts improve regioselectivity in iodination steps .

- Purification : Fractional distillation or preparative GC-MS is recommended to isolate the compound from byproducts like perfluoroalkanes or unreacted iodine species .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key methods include:

- NMR (¹⁹F and ¹H) : ¹⁹F NMR is critical for confirming perfluorinated chain integrity, while ¹H NMR identifies hydrogenated positions. Contradictions in splitting patterns may arise from conformational isomerism; variable-temperature NMR can resolve these .

- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (<1 ppm error) differentiate isotopic clusters (e.g., iodine’s natural abundance) from impurities .

- X-ray crystallography : Resolves structural ambiguities in regiochemistry, though crystallization challenges due to low polarity require fluorophilic solvents .

Q. How can researchers determine the thermodynamic stability and reactivity of this compound under varying conditions?

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis quantify decomposition temperatures and exothermic events (e.g., C-I bond cleavage at >200°C) .

- Kinetic studies : Monitor iodine release rates via UV-Vis spectroscopy in solvent systems (e.g., hexane vs. DMSO) to assess hydrolytic or oxidative stability .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound, and what are its potential transformation products?

Under environmental conditions:

- Photolysis : UV exposure cleaves the C-I bond, generating perfluoroalkyl radicals that recombine into longer-chain PFAS (e.g., PFOA precursors) .

- Microbial degradation : Anaerobic microbes may partially defluorinate the compound, but persistence is high due to strong C-F bonds. Metabolites like 1H,2H-perfluorooctanoic acid should be tracked via LC-MS/MS with isotopic labeling .

- Contradictions : Discrepancies in half-life data (e.g., aquatic vs. soil matrices) require site-specific modeling using QSAR or fugacity-based approaches .

Q. What computational strategies predict the reactivity of this compound in novel reaction systems (e.g., click chemistry or cross-coupling)?

- DFT calculations : Model iodine’s electrophilicity and fluorine’s steric effects to predict regioselectivity in Sonogashira or Suzuki couplings .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., supercritical CO₂) to optimize reaction efficiency for fluorophilic systems .

- Machine learning : Train models on existing perfluoroalkyl iodide reaction databases to forecast yields and side products .

Q. How can researchers address discrepancies in reported toxicity or bioaccumulation data for this compound?

- Standardized assays : Use OECD guidelines for acute toxicity (e.g., Daphnia magna EC₅₀) and compare results across labs with harmonized protocols .

- Tracer studies : Employ ¹³C/¹⁴C-labeled analogs to distinguish parent compound bioaccumulation from metabolite interference .

- Meta-analysis : Statistically reconcile conflicting data (e.g., log Kow values) using systematic reviews weighted by methodological rigor .

Q. What functionalization strategies enable the use of this compound in advanced materials (e.g., surfactants or liquid crystals)?

- Nucleophilic substitution : Replace iodine with thiols or amines to create polar head groups for surfactants .

- Polymerization : Initiate radical polymerization with AIBN to synthesize fluorinated polymers with tunable hydrophobicity .

- Cross-linking : Use UV-initiated C-I bond cleavage to graft perfluoroalkyl chains onto silica nanoparticles for hydrophobic coatings .

Q. What isotopic labeling methods are available for tracing this compound in environmental or metabolic studies?

- ¹³C labeling : Synthesize the compound using ¹³C-enriched perfluorooctene precursors to track degradation pathways via NMR or IRMS .

- Radioisotopes : Incorporate ¹²⁵I for high-sensitivity detection in biotic matrices (e.g., liver or kidney tissues) .

Methodological Notes

- References : Ensure all studies comply with OECD/ISO standards for PFAS research .

- Data validation : Cross-validate analytical results with at least two orthogonal techniques (e.g., NMR + HRMS) .

- Safety : Use fume hoods and PFAS-specific PPE to minimize exposure risks; consult SDS for handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。